molecular formula C11H11Cl2NO B14591657 3-Chloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one CAS No. 61213-20-5

3-Chloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one

Cat. No.: B14591657
CAS No.: 61213-20-5
M. Wt: 244.11 g/mol
InChI Key: FWMJJJCMZPLTNY-UHFFFAOYSA-N
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Description

3-Chloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one is an organic compound with a complex structure that includes a pyrrolidinone ring substituted with chloro and chloromethyl groups, as well as a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one typically involves the reaction of 1-phenylpyrrolidin-2-one with chlorinating agents. One common method is the chlorination of 1-phenylpyrrolidin-2-one using thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chloro and chloromethyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The process would require careful control of reaction conditions, including temperature and the use of appropriate solvents, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one involves its interaction with molecular targets through its reactive chloro and chloromethyl groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The compound may also interact with specific enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methyl-1-phenylpyrrolidin-2-one
  • 3-Chloro-4-(bromomethyl)-1-phenylpyrrolidin-2-one
  • 3-Chloro-4-(fluoromethyl)-1-phenylpyrrolidin-2-one

Uniqueness

3-Chloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one is unique due to the presence of both chloro and chloromethyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

CAS No.

61213-20-5

Molecular Formula

C11H11Cl2NO

Molecular Weight

244.11 g/mol

IUPAC Name

3-chloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one

InChI

InChI=1S/C11H11Cl2NO/c12-6-8-7-14(11(15)10(8)13)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2

InChI Key

FWMJJJCMZPLTNY-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(=O)N1C2=CC=CC=C2)Cl)CCl

Origin of Product

United States

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